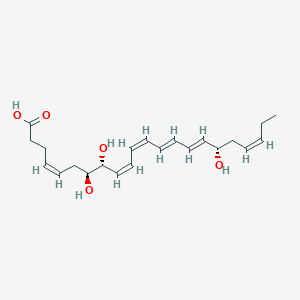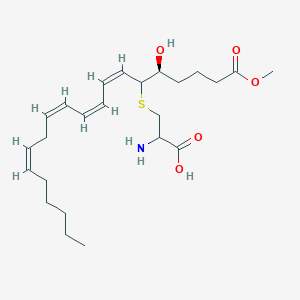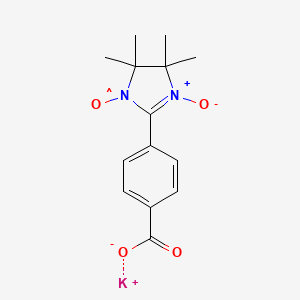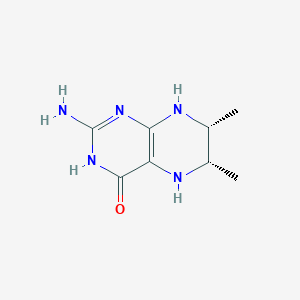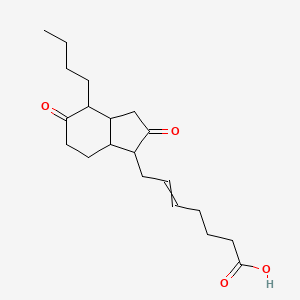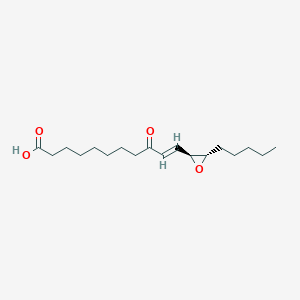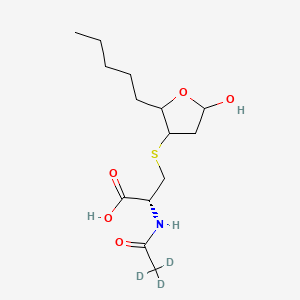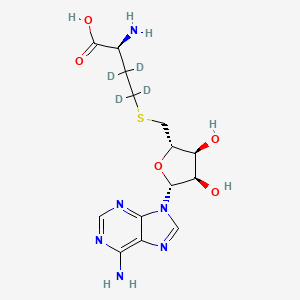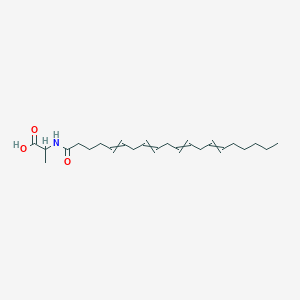
n-Arachidonyl-l-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Arachidonyl-l-alanine: is a naturally occurring compound that belongs to the class of arachidonoyl amino acids. It is formed by the condensation of the amino group of l-alanine with the carboxy group of arachidonic acid . This compound has gained attention due to its potential biological activities, including anti-cancer properties and its role in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Arachidonyl-l-alanine can be synthesized through the condensation reaction between l-alanine and arachidonic acid. The reaction typically involves the activation of the carboxy group of arachidonic acid, followed by its coupling with the amino group of l-alanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: n-Arachidonyl-l-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can result in saturated analogs of this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which n-arachidonyl-l-alanine exerts its effects involves the production of reactive oxygen species through the 5-lipoxygenase pathway . This leads to the inhibition of cell proliferation and the induction of cell death in cancer cells. The compound’s effects are mediated in a cannabinoid receptor-independent manner, suggesting alternative molecular targets and pathways .
Comparación Con Compuestos Similares
n-Arachidonyl-l-alanine can be compared with other similar compounds, such as:
n-Arachidonyl-glycine: This compound also exhibits biological activities, including the inhibition of glycine transport.
n-Arachidonyl-l-serine: Known for its effects on calcium channels in neurons.
n-Arachidonyl-γ-aminobutyric acid: Exhibits similar efficacy at certain receptors but with different biological effects.
Uniqueness: this compound is unique due to its specific anti-cancer properties and its ability to induce reactive oxygen species production through the 5-lipoxygenase pathway . This sets it apart from other arachidonoyl amino acids, which may have different mechanisms of action and biological activities.
Propiedades
Fórmula molecular |
C23H37NO3 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27) |
Clave InChI |
ZECSOKFEQQDUCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



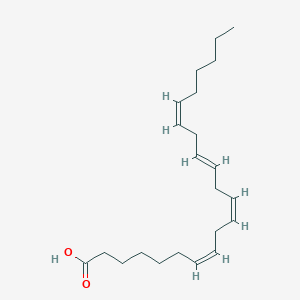

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
